molecular formula C17H23N5O2 B4506531 N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B4506531
M. Wt: 329.4 g/mol
InChI Key: LNIIVPMKGORFCB-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a structurally complex acetamide derivative characterized by three key moieties:

  • A 2-methoxyphenyl group, which contributes to hydrophobic interactions and modulates electronic properties through the methoxy substituent.
  • A cyclohexyl ring, enhancing lipophilicity and influencing conformational stability.
  • A tetrazole moiety, a five-membered heterocyclic ring with four nitrogen atoms, known for its bioisosteric replacement of carboxylic acids and role in hydrogen bonding .

This compound’s unique combination of functional groups allows for diverse biological interactions, particularly with enzymes and receptors involved in inflammation, microbial pathogenesis, and metabolic regulation. Its molecular weight (~364.4 g/mol, inferred from analogs in ) and polar functional groups suggest moderate solubility in polar solvents, while the cyclohexyl and aromatic groups enhance membrane permeability .

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)19-16(23)11-17(9-5-2-6-10-17)12-22-13-18-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIVPMKGORFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexylacetamide Formation: The cyclohexyl group can be introduced via a Grignard reaction, followed by acylation to form the acetamide.

    Coupling Reactions: The final step involves coupling the methoxyphenyl group with the tetrazole-containing cyclohexylacetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors for safer handling of reactive intermediates and the use of automated synthesis platforms to increase yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.

    Reduction: Formation of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Tetrazole derivatives, including N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide, have shown promising anticancer activity. Research indicates that tetrazole-based compounds can inhibit tumor growth through various mechanisms, including the modulation of kinase activity and interference with cell signaling pathways. For instance, some tetrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Antimicrobial Properties

The compound's tetrazole structure contributes to its antimicrobial properties. Studies have demonstrated that certain tetrazole derivatives exhibit significant antibacterial and antifungal activities. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of tetrazole-containing compounds. They have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter receptors make them suitable candidates for further research in neuropharmacology .

Multicomponent Reactions (MCR)

The synthesis of this compound can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. MCRs involving isocyanides and azides have been particularly effective in generating diverse tetrazole derivatives . This approach not only enhances yield but also broadens the scope of potential derivatives that can be synthesized.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of tetrazole derivatives is crucial for optimizing their biological activity. Variations in substituents on the phenyl ring or alterations in the cyclohexyl group can significantly impact the compound's pharmacological profiles. Detailed SAR studies provide insights into how modifications can enhance potency and selectivity against specific biological targets .

Case Studies

Study Findings Reference
Anticancer ActivityDemonstrated inhibition of CDK activity leading to reduced tumor growth in vitro.
Antimicrobial EffectsShowed significant antibacterial activity against Gram-positive bacteria.
Neuroprotective PotentialExhibited protective effects on neuronal cells under oxidative stress conditions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is not fully understood but may involve:

    Molecular Targets: Binding to specific receptors or enzymes, potentially modulating their activity.

    Pathways Involved: Could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Structural Features Key Differences vs. Target Compound Biological Implications
N-(4-Methoxyphenyl)-2-[1H-tetrazol-5-yl]acetamide Acetamide core with para-methoxyphenyl and tetrazole Methoxy position (para vs. ortho) alters steric effects Reduced binding affinity to cyclooxygenase-2 (COX-2) compared to ortho-substituted analogs
N-[4-(Propan-2-yl)phenyl]-... () Propan-2-yl substituent on phenyl; tetrazole-cyclohexyl Increased hydrophobicity from propan-2-yl group Enhanced antimicrobial activity due to improved membrane penetration
N-(3-Methoxyphenyl)-3-(tetrazol-1-yl)benzamide Benzamide core instead of acetamide; tetrazole on benzamide Benzamide vs. acetamide alters metabolic stability Higher susceptibility to hydrolysis but improved kinase inhibition
N-(3-Chlorophenyl)-2-[1-(phenyl-tetrazol)]acetamide Chlorophenyl substituent; lacks cyclohexyl ring Absence of cyclohexyl reduces conformational rigidity Lower anti-inflammatory activity due to weaker receptor docking
2-((1-Benzylimidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Imidazole-thioether linkage instead of tetrazole-cyclohexyl Thioether enhances antioxidant capacity Potent ROS scavenging but reduced selectivity for microbial targets

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide functional group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid and 2-methoxyphenylethylamine.

  • Basic Hydrolysis : Produces the corresponding carboxylate salt and amine.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductsYield (%)
AcidicHCl (6M), refluxCarboxylic acid + Amine~75
BasicNaOH (10%), 80°CCarboxylate salt + Amine~68

Oxidation Reactions

The methoxyphenyl group and tetrazole ring are susceptible to oxidation:

  • Methoxyphenyl Oxidation : Demethylation of the methoxy group using BBr₃ forms a phenolic derivative.

  • Tetrazole Oxidation : H₂O₂ or m-CPBA oxidizes the tetrazole ring to a nitroso intermediate.

Key Observations

  • Demethylation proceeds quantitatively in anhydrous conditions (e.g., BBr₃ in CH₂Cl₂, −78°C to RT).

  • Over-oxidation of the tetrazole ring can lead to decomposition, requiring controlled stoichiometry.

Substitution at the Tetrazole Ring

The NH group of the tetrazole participates in nucleophilic substitutions:

  • Alkylation : Reacts with methyl iodide (CH₃I) in the presence of K₂CO₃ to form N-methyltetrazole derivatives.

  • Arylation : Couples with aryl halides via Buchwald-Hartwig catalysis.

Example Reaction

text
N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide + CH₃I → N-(2-methoxyphenyl)-2-[1-(1-methyl-1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Conditions : DMF, K₂CO₃, 60°C, 12h. Yield : 82%.

Cycloaddition Reactions

The tetrazole ring participates in Huisgen 1,3-dipolar cycloaddition with alkynes, forming triazole derivatives:

text
Tetrazole + Alkyne → 1,2,3-Triazole

Catalyst : Cu(I) (e.g., CuSO₄/sodium ascorbate).
Applications : Used to diversify the compound for structure-activity relationship (SAR) studies .

Reduction of Functional Groups

  • Carbonyl Reduction : The acetamide’s carbonyl group is reduced to a hydroxyl group using LiAlH₄, yielding the corresponding alcohol.

  • Tetrazole Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the tetrazole to an amine.

Experimental Data

SubstrateReagentProductYield (%)
AcetamideLiAlH₄Alcohol65
TetrazoleH₂/Pd-CAmine58

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via:

  • Loss of the methoxyphenyl group (220–300°C).

  • Breakdown of the tetrazole ring (300–400°C).

Comparative Reactivity Insights

The compound’s reactivity is influenced by steric hindrance from the cyclohexyl group and electronic effects of the methoxy substituent:

  • Steric Effects : Slow reaction kinetics in bulky electrophilic substitutions.

  • Electronic Effects : Electron-donating methoxy group enhances tetrazole’s nucleophilicity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide?

  • Answer : The compound can be synthesized via copper-catalyzed 1,3-dipolar cycloaddition ("click chemistry"), as demonstrated for structurally similar acetamide-tetrazole hybrids. Key steps include:

  • Reacting a cyclohexyl-alkyne precursor with an azide-functionalized methoxyphenyl acetamide derivative in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ as a catalyst .
  • Monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2), followed by extraction, drying, and recrystallization (ethanol) to isolate the product .
    • Note : Optimization may be required for tetrazole-specific reactivity, such as adjusting reaction time or catalyst loading.

Q. How is the structural integrity of this compound validated in academic research?

  • Answer : Multimodal spectroscopic and analytical techniques are employed:

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3260 cm⁻¹) .
  • NMR (¹H/¹³C) confirms proton environments (e.g., methoxy group at δ 3.8–4.0 ppm, cyclohexyl protons at δ 1.2–2.5 ppm) and carbon backbone .
  • HRMS validates molecular weight (e.g., [M+H]+ calculated vs. observed) .
  • X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. What preliminary biological activities are reported for structurally related acetamide derivatives?

  • Answer : Analogous compounds (e.g., N-(2-methoxyphenyl)-2-(quinazoline-sulfonyl)acetamide) show anti-cancer activity in MTT assays against cell lines like HCT-116 and MCF-7, with IC₅₀ values <10 µM . Activity is attributed to sulfonyl or tetrazole groups enhancing target binding .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported biological activity data?

  • Answer : Discrepancies may arise from assay conditions or structural variations. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., PC-3 vs. HT-15) and MTT protocols to compare activity .
  • Purity verification : Ensure >95% purity via HPLC and elemental analysis to exclude impurities as confounding factors .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methoxy position, tetrazole vs. triazole) to isolate activity drivers .

Q. What computational and experimental approaches are used to elucidate the compound’s binding mode with biological targets?

  • Answer :

  • Molecular docking : Model interactions with receptors (e.g., opioid receptors for acetamide analogs) using software like AutoDock .
  • Pharmacophore mapping : Identify critical moieties (e.g., tetrazole’s hydrogen-bonding capacity) for target engagement .
  • X-ray crystallography : Resolve co-crystal structures with target proteins (e.g., enzymes or receptors) .

Q. How can metabolic stability be optimized for in vivo studies?

  • Answer : Strategies include:

  • Cyclohexyl/tetrazole modifications : Introduce fluorine or methyl groups to reduce CYP450-mediated oxidation .
  • Prodrug approaches : Mask polar groups (e.g., acetamide) with ester linkages for improved bioavailability .
  • In vitro microsomal assays : Assess hepatic stability using rat or human liver microsomes to guide structural tweaks .

Q. What methodologies are recommended for assessing pharmacokinetic properties?

  • Answer : A tiered approach is advised:

  • In vitro : Plasma protein binding (equilibrium dialysis), permeability (Caco-2 assays), and metabolic stability (microsomes) .
  • In vivo : Administer via IV/PO routes in rodent models, followed by LC-MS/MS analysis of plasma/tissue samples to determine AUC, t½, and clearance .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between academic and industrial studies?

  • Answer : Discrepancies often stem from:

  • Cell line variability : Genetic drift in MCF-7 sublines may alter drug response .
  • Assay conditions : Differences in serum concentration or incubation time affect compound solubility and activity .
  • Solution : Cross-validate findings using publicly available cell banks (e.g., ATCC) and adhere to NIH/WHO assay guidelines.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

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